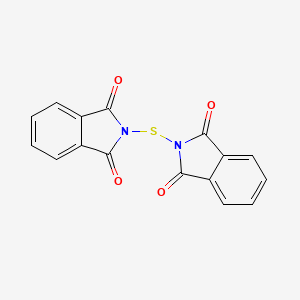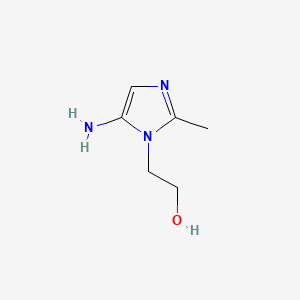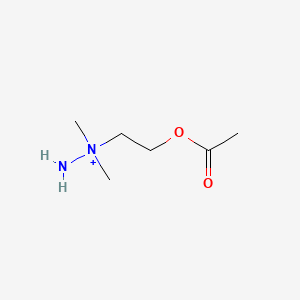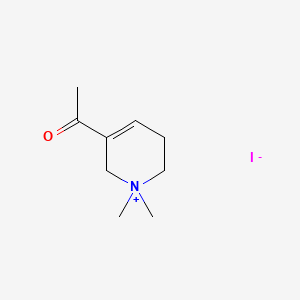
N,N'-Thiobisphthalimide
Overview
Description
N,N’-Thiobisphthalimide is an organic compound with the molecular formula C16H8N2O4S. It is a sulfur-containing derivative of phthalimide and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes two phthalimide groups connected by a sulfur atom.
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2 .
Mode of Action
The electrochemical reduction of N,N’-Thiobisphthalimide leads to the ejection of diatomic sulfur and involves an interesting autocatalytic mechanism . This mechanism is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate . The starting material is reduced both at the electrode and through homogeneous electron transfer from the produced sulfur .
Biochemical Pathways
The compound’s reduction leads to the ejection of diatomic sulfur, which may influence sulfur-related biochemical pathways .
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have shown potential as ligands of the dopamine receptor d2 .
Action Environment
The autocatalytic mechanism of the compound’s reduction is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate .
Biochemical Analysis
Biochemical Properties
N,N’-Thiobisphthalimide plays a crucial role in biochemical reactions involving the formation of disulfide bonds. These bonds are essential for the stability and function of many proteins and enzymes. N,N’-Thiobisphthalimide interacts with various biomolecules, including amino acids, saccharides, and nucleosides, through hindered disulfide linkers . These interactions are significant for the stability of antibody-drug conjugates, which affect the potency, selectivity, and pharmacokinetics of drugs .
Cellular Effects
N,N’-Thiobisphthalimide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the stability of disulfide linkers in cellular redox systems, which in turn impacts the selectivity and potency of drug conjugates . Additionally, N,N’-Thiobisphthalimide has been studied for its antiproliferative activity against cancer cells, indicating its potential role in cancer therapy .
Molecular Mechanism
The molecular mechanism of N,N’-Thiobisphthalimide involves its interaction with biomolecules through the formation of disulfide bonds. These bonds are cleaved via an intracellular thiol-redox process, which allows for procedural drug release . The compound’s interaction with arenesulfinic acids produces N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides, highlighting its role in sulfur transfer reactions . The electrochemical reduction of N,N’-Thiobisphthalimide involves the ejection of diatomic sulfur through an autocatalytic mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Thiobisphthalimide change over time due to its stability and degradation. The compound is stable when stored at -10°C and can be used in various reactions involving sulfur transfer . Over time, the stability of disulfide linkers formed by N,N’-Thiobisphthalimide can affect the potency and selectivity of drug conjugates .
Dosage Effects in Animal Models
The effects of N,N’-Thiobisphthalimide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stability of drug conjugates. At higher doses, it may cause toxic or adverse effects, including potential impacts on cellular metabolism and gene expression .
Metabolic Pathways
N,N’-Thiobisphthalimide is involved in metabolic pathways that include the formation and cleavage of disulfide bonds. These pathways are crucial for the stability and function of various biomolecules, including proteins and enzymes . The compound interacts with enzymes and cofactors involved in sulfur transfer reactions, affecting metabolic flux and metabolite levels .
Transport and Distribution
N,N’-Thiobisphthalimide is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . The transport of N,N’-Thiobisphthalimide is essential for its role in biochemical reactions and drug delivery systems .
Subcellular Localization
The subcellular localization of N,N’-Thiobisphthalimide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes . The localization of N,N’-Thiobisphthalimide within the cell is crucial for its role in forming disulfide bonds and stabilizing drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Thiobisphthalimide can be synthesized through the reaction of phthalimide with sulfur monochloride in anhydrous conditions. The general procedure involves dissolving phthalimide in anhydrous dimethylformamide (DMF) at 0°C, followed by the dropwise addition of sulfur monochloride. The reaction mixture is then stirred for a specific period, resulting in the formation of N,N’-Thiobisphthalimide .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Thiobisphthalimide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and reaction temperatures is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N’-Thiobisphthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with arenesulfinic acids, which produces N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reactions with arenesulfinic acids under controlled conditions produce specific sulfonyl derivatives.
Major Products: The major products formed from these reactions include various sulfonyl derivatives and disulfides, which have significant applications in organic synthesis and industrial processes.
Scientific Research Applications
N,N’-Thiobisphthalimide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N’-Dithiobisphthalimide: Shares a similar structure but contains an additional sulfur atom, leading to different reactivity and applications.
Phthalimide: The parent compound, which lacks the sulfur linkage, resulting in distinct chemical properties and uses.
Uniqueness: N,N’-Thiobisphthalimide is unique due to its sulfur-containing structure, which imparts specific reactivity and stability. This compound’s ability to form disulfide linkers and undergo selective reduction reactions makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWBOWEQBEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228292 | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-29-6 | |
| Record name | 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7764-29-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Thiobisphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-thiobisphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N,N'-Thiobisphthalimide in chemical synthesis?
A1: this compound (TBP) acts as a sulfur-transfer reagent in various chemical reactions. [, , ] This means it can introduce a sulfur atom into other molecules, leading to the formation of new sulfur-containing compounds. For example, it can react with arenesulfinic acids to produce N-(arenesulfonylthio)phthalimides or diarenesulfonyl sulfides depending on the stoichiometry of the reaction. []
Q2: Can you provide some details about the mechanism of sulfur transfer by this compound?
A2: While the provided abstracts don't delve into the detailed mechanisms, one study focuses on the interaction of TBP with N,N'-bis-(benzyl)-1,3-diaminopropanes. [] This reaction leads to the formation of 2H-1,2,6-tetrahydrothiadiazine derivatives. This suggests that TBP likely interacts with the amine groups of the diamine, ultimately leading to the insertion of a sulfur atom and cyclization to form the thiadiazine ring.
Q3: How does the structure of this compound relate to its function as a sulfur transfer reagent?
A3: While specific structure-activity relationship studies were not detailed in the abstracts, the presence of the sulfur atom bridged between two phthalimide groups is crucial for its reactivity. [, , ] This sulfur atom is likely the one transferred during reactions with other molecules. Further research focusing on modifying the phthalimide rings could provide more insight into the structure-activity relationship.
Q4: Beyond its role as a reagent, has this compound been identified in other contexts?
A4: Interestingly, this compound was identified as one of the sulfur-containing compounds present in both native and oxidatively modified reticulated vitreous carbon (RVC). [] Using X-ray absorption spectroscopy, researchers found that approximately 30% of the sulfur in native RVC was present as this compound. This finding suggests that TBP might be formed during the production or modification of RVC and could potentially play a role in its properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















